molecular formula C7H3BrClNO B2730097 2-Bromo-3-chloro-6-hydroxybenzonitrile CAS No. 1934463-16-7

2-Bromo-3-chloro-6-hydroxybenzonitrile

Cat. No. B2730097
CAS RN: 1934463-16-7
M. Wt: 232.46
InChI Key: BDPLXONWTACQMR-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-hydroxybenzonitrile (BCH) is an organic compound that has been widely used in a variety of scientific fields, such as organic synthesis and pharmaceutical research. BCH is a versatile compound due to its unique structure, which consists of a bromine atom, a chlorine atom, and a hydroxy group attached to a benzonitrile moiety. This compound has been studied extensively over the past few decades, with much of the research focusing on its synthesis methods, scientific applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Herbicide Resistance and Detoxification

One notable application involves the genetic engineering of plants for herbicide resistance. A specific nitrilase gene, capable of detoxifying bromoxynil (a related compound), was introduced into plants, conferring resistance to the herbicide by converting it into a non-toxic metabolite. This approach illustrates the potential for using similar strategies to develop resistance against herbicides like 2-Bromo-3-chloro-6-hydroxybenzonitrile, should it possess herbicidal properties (Stalker, McBride, & Malyj, 1988).

Environmental Degradation and Toxicity

Research on the biotransformation of bromoxynil under various anaerobic conditions revealed that it is degraded via reductive debromination, followed by further transformations. This study provides insights into the environmental fate and degradation pathways of halogenated aromatic nitriles, which could be relevant for assessing the environmental impact of 2-Bromo-3-chloro-6-hydroxybenzonitrile (Knight, Berman, & Häggblom, 2003).

Chemical Properties and Reactions

Investigations into the photochemistry of halogenated phenols have shown that the presence of a cyano group significantly affects their photoreactivity, leading to various transformation products. This research highlights the importance of structural features in determining the chemical behavior of compounds like 2-Bromo-3-chloro-6-hydroxybenzonitrile under environmental conditions (Bonnichon, Grabner, Guyot, & Richard, 1999).

Potential Applications in Environmental Remediation

The ability of certain bacterial strains to utilize bromoxynil as a nitrogen source and transform it into less harmful products suggests a potential application in bioremediation strategies. Similar microbial pathways could be explored for the degradation and detoxification of 2-Bromo-3-chloro-6-hydroxybenzonitrile, contributing to environmental cleanup efforts (McBride, Kenny, & Stalker, 1986).

properties

IUPAC Name

2-bromo-3-chloro-6-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPLXONWTACQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C#N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloro-6-hydroxybenzonitrile

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